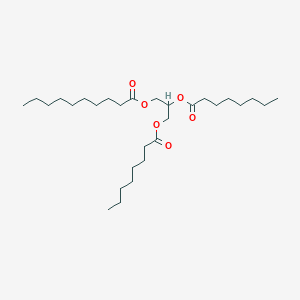
Glyceryl 1-caprate dicaprylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioctanoyl-3-Decanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (octanoic acid and decanoic acid). The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol may involve the use of enzymatic catalysis to achieve higher specificity and yield. Lipase enzymes are commonly used to catalyze the esterification of glycerol with octanoic and decanoic acids .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioctanoyl-3-Decanoyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Oxidation: The fatty acid chains can undergo oxidation to form shorter-chain fatty acids and other oxidation products.
Transesterification: The ester bonds can be exchanged with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Transesterification: Catalyzed by acids, bases, or enzymes such as lipases.
Major Products
Hydrolysis: Glycerol, octanoic acid, and decanoic acid.
Oxidation: Shorter-chain fatty acids and other oxidation products.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
1,2-Dioctanoyl-3-Decanoyl-rac-glycerol has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of triacylglycerols and their interactions with enzymes.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Explored for its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol involves its hydrolysis by lipases to release glycerol and fatty acids. These fatty acids can then be metabolized through β-oxidation to produce energy. The compound may also interact with cellular membranes, influencing their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-Decanoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position.
1,2-Dioctadecanoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains octadecanoic acid at the sn-1 and sn-2 positions and a phospho-glycerol group at the sn-3 position.
1,2-Dioctanoyl-rac-glycerol: Contains octanoic acid at the sn-1 and sn-2 positions.
Uniqueness
1,2-Dioctanoyl-3-Decanoyl-rac-glycerol is unique due to its specific combination of octanoic and decanoic acids, which may confer distinct physical and chemical properties compared to other triacylglycerols. Its presence in the suberin of wound-healing potatoes also highlights its biological significance .
Properties
IUPAC Name |
2,3-di(octanoyloxy)propyl decanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54O6/c1-4-7-10-13-14-17-19-22-28(31)34-25-26(35-29(32)23-20-16-12-9-6-3)24-33-27(30)21-18-15-11-8-5-2/h26H,4-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBFEJBBKCRANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




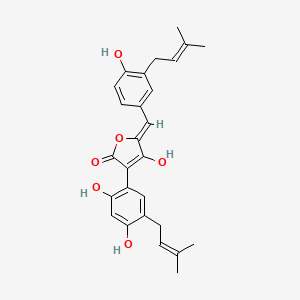

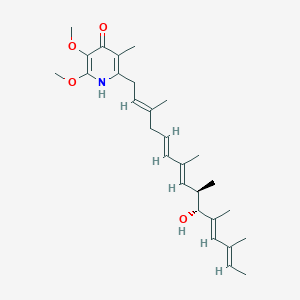

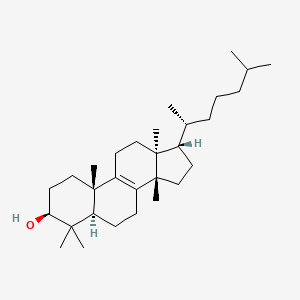

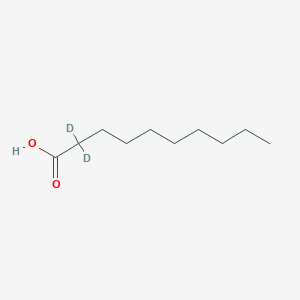
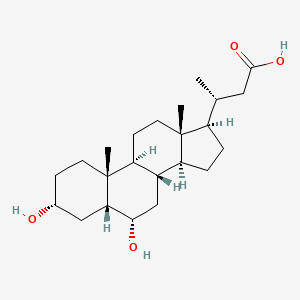
![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)
![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)
